![molecular formula C11H14N2O2 B3175002 1-(2-Methoxy-phenyl)-piperazin-2-one CAS No. 95520-94-8](/img/structure/B3175002.png)
1-(2-Methoxy-phenyl)-piperazin-2-one
Description
“1-(2-Methoxy-phenyl)-piperazin-2-one” is a compound with the empirical formula C11H16N2O . It belongs to the class of heterocyclic building blocks . It is used in various applications, including the functionalization of pyrazolylvinyl ketones via Aza-Michael addition reaction and the preparation of cyclic amine substituted Tröger’s base derivatives .
Synthesis Analysis
The synthesis of this compound involves various methods. One approach is the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . A specific preparation of 1-(2-methoxy phenyl)-piperazine (LH6) has been documented .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and requires sophisticated tools for analysis . The compound’s structure can be determined using X-ray structure analysis .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse. For instance, it can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .
properties
IUPAC Name |
1-(2-methoxyphenyl)piperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-5-3-2-4-9(10)13-7-6-12-8-11(13)14/h2-5,12H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEMUGGRCPEKRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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